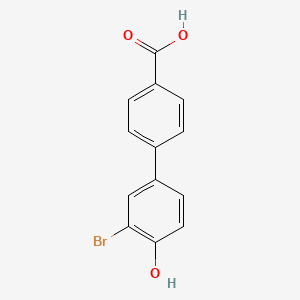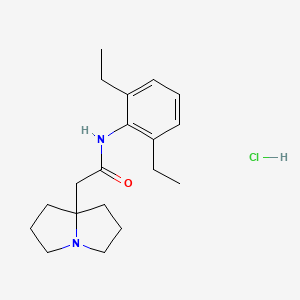
Thallous selenate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thallous selenate, also known as thallium(I) selenate, is an inorganic compound with the chemical formula Tl₂SeO₄. It is composed of thallium, selenium, and oxygen. This compound is known for its orthorhombic crystal structure and is primarily used in scientific research due to its unique properties.
Méthodes De Préparation
Thallous selenate can be synthesized through the reaction of thallous carbonate with selenic acid. The reaction is as follows:
Tl2CO3+H2SeO4→Tl2SeO4+CO2+H2O
This reaction typically occurs in an aqueous solution, and the resulting this compound can be crystallized out of the solution. Industrial production methods may involve similar reactions but on a larger scale, with careful control of reaction conditions to ensure purity and yield.
Analyse Des Réactions Chimiques
Thallous selenate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form thallic selenate.
Reduction: It can be reduced to elemental thallium and selenium.
Substitution: this compound can participate in substitution reactions where the selenate ion is replaced by other anions.
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation and reducing agents like hydrogen gas for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Thallous selenate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other thallium and selenium compounds.
Biology: this compound is used in studies involving the biological functions of selenium and its role in various biochemical pathways.
Medicine: Research into the toxicological effects of thallium compounds often involves this compound.
Industry: It is used in the production of specialized glass and ceramics due to its unique properties.
Mécanisme D'action
The mechanism of action of thallous selenate involves its interaction with biological molecules. Thallium ions can mimic potassium ions, leading to their incorporation into cellular processes. This can disrupt normal cellular functions, leading to toxic effects. Selenium, on the other hand, is an essential trace element and plays a role in antioxidant defense mechanisms. The combination of thallium and selenium in this compound can lead to complex interactions within biological systems.
Comparaison Avec Des Composés Similaires
Thallous selenate can be compared with other thallium and selenium compounds:
Thallous sulfate (Tl₂SO₄): Similar in structure but contains sulfate instead of selenate. It is also used in scientific research and has toxicological significance.
Sodium selenate (Na₂SeO₄): Contains sodium instead of thallium. It is used in studies of selenium’s biological roles and as a dietary supplement.
Thallous chloride (TlCl): Used in diagnostic radiopharmaceuticals for myocardial perfusion testing.
This compound is unique due to the combination of thallium and selenium, which imparts distinct chemical and biological properties not found in other similar compounds.
Propriétés
Numéro CAS |
7446-22-2 |
|---|---|
Formule moléculaire |
O4SeTl2 |
Poids moléculaire |
551.74 g/mol |
Nom IUPAC |
thallium(1+);selenate |
InChI |
InChI=1S/H2O4Se.2Tl/c1-5(2,3)4;;/h(H2,1,2,3,4);;/q;2*+1/p-2 |
Clé InChI |
QZFKZNMSUZUTJT-UHFFFAOYSA-L |
SMILES canonique |
[O-][Se](=O)(=O)[O-].[Tl+].[Tl+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


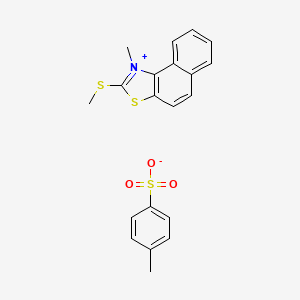
![Ethanol, 2-[2-[2-(undecyloxy)ethoxy]ethoxy]-](/img/structure/B15192067.png)
![(alpha Thienyl-4 thiazolyl-2) oxamate d'ethanolamine [French]](/img/structure/B15192071.png)

![2-[4-[(1,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]-N-ethylanilino]ethyl benzoate;hydrogen sulfate](/img/structure/B15192098.png)
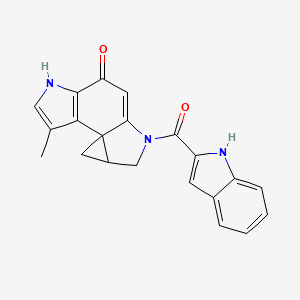
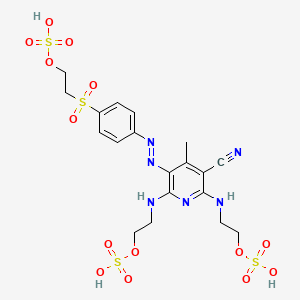
![10-[3-(methylamino)propyl]tricyclo[9.4.0.02,7]pentadeca-1(15),2,4,6,9,11,13-heptaen-8-one;oxalic acid](/img/structure/B15192103.png)

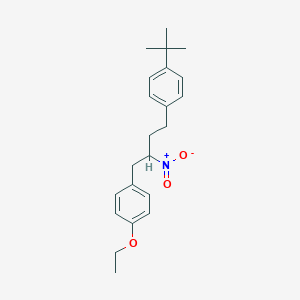
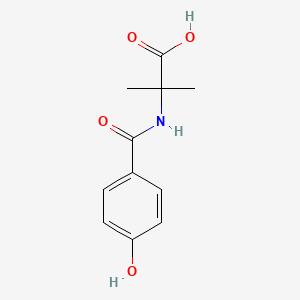
![1-O-[(5S,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] 4-O-[(2R,3S,5R)-5-(5-(125I)iodanyl-2,4-dioxopyrimidin-1-yl)-2-(phosphonooxymethyl)oxolan-3-yl] butanedioate](/img/structure/B15192129.png)
